molecular formula C22H27N3O B593681 Cumyl-PINACA CAS No. 1400742-15-5

Cumyl-PINACA

Cat. No.: B593681
CAS No.: 1400742-15-5
M. Wt: 349.5 g/mol
InChI Key: LCBASRYREGWIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cumyl-PINACA (1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) is a synthetic indazole-3-carboxamide compound that acts as a potent agonist for the cannabinoid receptors . It demonstrates high potency and selectivity for the CB1 receptor, with research indicating an EC50 of 0.15 nM for human CB1 receptors and 0.41 nM for human CB2 receptors, giving it approximately a 3-fold selectivity for CB1 . Researchers utilize this compound primarily in preclinical studies to investigate the endocannabinoid system, the structural activity relationships (SAR) of synthetic cannabinoids, and their pharmacological effects . The pure form is described as a sticky oil, and appropriate safety precautions must be taken as cases of occupational transdermal poisoning have been reported . It is critical for researchers to be aware of the legal status of this compound, as it is a controlled substance in multiple jurisdictions, including Schedule II in Canada and Class B in the UK . This product is intended for forensic analysis and in vitro pharmacological research in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not for human consumption, diagnostic use, or therapeutic application.

Properties

IUPAC Name

1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBASRYREGWIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019036
Record name Cumyl-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-15-5
Record name N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cumyl-PINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cumyl-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUMYL-PINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Carboxamide Coupling: The Core Reaction

The synthesis of this compound revolves around the formation of a carboxamide bond between an indazole-3-carboxylic acid derivative and 2-phenylpropan-2-amine (cumylamine). This reaction typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to activate the carboxylic acid for nucleophilic attack by the amine.

A representative synthesis involves:

  • Preparation of 1-pentylindazole-3-carboxylic acid : The indazole core is alkylated at the 1-position using 1-bromopentane under basic conditions (e.g., potassium carbonate in dimethylformamide).

  • Activation and coupling : The carboxylic acid is activated with HATU and N,N-diisopropylethylamine (DIPEA), followed by reaction with cumylamine.

  • Purification : Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Key Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield*
Alkylation1-bromopentane, K₂CO₃, DMF80°C12 h~70%
Carboxylic acid activationHATU, DIPEA, DCMRT1 h
Amine couplingCumylamine, DCMRT24 h~85%
*Reported yields are estimated from analogous syntheses.

Fluorinated Analog Synthesis: Insights into Methodology

Analytical Characterization

Structural Confirmation via Spectroscopic Methods

Post-synthesis characterization employs a multi-technique approach:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.12 (d, J = 8.4 Hz, H-7), 7.70 (d, J = 8.4 Hz, H-4), and 1.72 (s, 6H, cumyl methyl groups).

  • ¹³C NMR : Carbonyl resonance at δ 165.3 ppm confirms carboxamide formation.

Mass Spectrometric Analysis

  • GC–MS (EI): Molecular ion at m/z 367 (C₂₂H₂₆N₃O⁺), with base peak at m/z 145 corresponding to the cumyl fragment.

  • LC–QTOF–MS : Accurate mass measurement confirms molecular formula (obs. [M+H]⁺ 368.2133, calc. 368.2134).

Purity Assessment and Challenges

Despite high crude yields (>80%), final purity often requires iterative purification due to:

  • Residual coupling agents (e.g., HATU byproducts)

  • Incomplete alkylation leading to N-1 vs. N-2 indazole regioisomers

  • Hydrolysis of the carboxamide bond under acidic/basic conditions

The 2013 New Zealand patent (cited in forensic reports) describes a scalable process using continuous flow reactors to enhance yield and reduce reaction times. Key adaptations include:

  • Solvent-free alkylation : Microwave-assisted reactions reduce DMF usage.

  • In-line purification : Simulated moving bed (SMB) chromatography automates separation.

Regulatory Challenges in Synthesis Monitoring

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) notes that clandestine labs often substitute 1-bromopentane with cheaper but more volatile 1-chloropentane, increasing explosion risks. Forensic markers for illicit production include:

  • Residual potassium carbonate in waste streams

  • Characteristic byproducts (e.g., N-alkylated indazoles)

Metabolic Considerations in Synthesis Design

Impact of Metabolism on Precursor Selection

Studies on this compound’s major metabolites (hydroxylated pentyl chain derivatives) have influenced legal controls on precursors:

  • EU Directive 2017/2103 : Restricts 2-phenylpropan-2-amine (cumylamine) sales.

  • Analog-specific regulations : Fluorinated alkyl bromides now require DEA licensing in the U.S. .

Chemical Reactions Analysis

  • CUMYL-PINACA may undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions are not explicitly reported.
  • Major products formed from these reactions remain undisclosed.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound exerts its effects by binding to cannabinoid receptors (CB₁ and CB₂).
    • Molecular targets and pathways involved in its action require further investigation.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    2.1. 5F-Cumyl-PINACA
    • Structural Difference : 5F-Cumyl-PINACA replaces the pentyl chain with a 5-fluoropentyl group .
    • Metabolism : Both compounds undergo hydroxylation at the N-alkyl side chain. However, 5F-Cumyl-PINACA undergoes hydrolytic defluorination , producing metabolites (e.g., B04 and B02) that overlap with Cumyl-PINACA’s metabolites (A07 and A08). This complicates differentiation in urine screening unless specific markers (e.g., B03 for 5F-Cumyl-PINACA or A09 for this compound) are targeted .
    • However, this compound remains the most potent in its class .
    2.2. JWH-018 and AM-2201
    • Core Structure : JWH-018 and AM-2201 feature an indole core , whereas this compound uses an indazole core .
    • Potency : Despite structural differences, this compound’s EC50 (0.06 nM) is 18-fold lower than JWH-018’s (1.13 nM) and 7.5-fold lower than AM-2201’s (0.45 nM). This highlights the role of the cumyl moiety in enhancing receptor affinity .
    • Metabolism : All three undergo N-alkyl hydroxylation, but this compound uniquely forms dihydrodiol metabolites (e.g., A06) due to oxidation of the indazole ring .
    2.3. Cumyl-4CN-BINACA
    • Structural Difference: Cumyl-4CN-BINACA substitutes the pentyl chain with a 4-cyanobutyl group.
    • Metabolism: The cyanobutyl group undergoes nitrile hydrolysis, producing carboxylic acid metabolites absent in this compound’s profile. This distinct pathway aids forensic differentiation .
    • Toxicity: Cumyl-4CN-BINACA is linked to fatalities, whereas this compound cases report non-lethal symptoms (e.g., tachycardia, confusion) .
    2.4. Other Cumyl Derivatives (Cumyl-PICA, Cumyl-THPINACA)
    • Side Chain Variations : Cumyl-PICA uses a pentylisopropyl group , while Cumyl-THPINACA incorporates a tetrahydropyran ring .
    • Potency Trends : N-alkyl chain length critically influences potency. This compound’s 5-carbon chain optimizes CB1 binding (IC50 = 1.8 nM), whereas shortening to 3 carbons (propyl) reduces potency (IC50 = 44.8 nM) .

    Metabolic Profiling and Detection

    • Key Metabolites: this compound: Monohydroxypentyl isomers (A08) and dihydrodiol derivatives (A06) dominate in urine, detectable for >8 days post-ingestion . 5F-Cumyl-PINACA: N-(5-hydroxypentyl) metabolite (B04) and oxidized derivatives (B02) are primary markers .
    • Analytical Challenges : Overlapping metabolites (e.g., A08/B04) require LC-MS/MS with targeted markers (e.g., A09 for this compound) for unambiguous identification .

    Pharmacological and Toxicological Data

    Compound EC50 (CB1, nM) Key Metabolites Detection Window (Urine) Toxicity Notes
    This compound 0.06 A08 (monohydroxypentyl) >8 days Non-lethal, CNS depression
    5F-Cumyl-PINACA N/A B04 (defluorinated) 3–5 days Similar to this compound
    JWH-018 1.13 Carboxy metabolites 2–3 days Linked to seizures
    Cumyl-4CN-BINACA N/A Carboxylic acid derivatives 5–7 days Fatalities reported

    Structural-Activity Relationships (SAR)

    • Cumyl Moiety : Enhances CB1 affinity compared to naphthoyl (JWH-018) or valine (MDMB-CHMICA) groups .
    • Core Heterocycle : Indazole vs. indole cores influence metabolic stability and detection windows .

    Biological Activity

    Cumyl-PINACA, a synthetic cannabinoid, has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, metabolism, and implications for public health, supported by data tables and case studies.

    Overview of this compound

    This compound is part of a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. Its structure includes a cumyl group and an indazole core, which contribute to its binding affinity and efficacy at cannabinoid receptors.

    Biological Activity

    Binding Affinity and Efficacy:
    this compound exhibits high binding affinity for the cannabinoid receptors CB1 and CB2. Research indicates that it acts as a full agonist at these receptors, with an EC50 value of approximately 0.06 nM at the CB1 receptor, making it one of the most potent synthetic cannabinoids tested .

    Table 1: Binding Affinities and Functional Activities

    CompoundReceptorKi (nM)EC50 (nM)
    This compoundCB12.60.06
    5F-Cumyl-PINACACB114.70.06
    CUMYL-4CN-BINACACB12.60.58

    The data shows that this compound has a significantly lower EC50 compared to other synthetic cannabinoids, indicating its high potency .

    Metabolism

    The metabolism of this compound has been studied to understand its pharmacokinetics and potential metabolites. Research highlights that the primary metabolic pathways involve hydroxylation and N-dealkylation, similar to other synthetic cannabinoids like AM-2201 and JWH-018 .

    Table 2: Metabolic Pathways of this compound

    Metabolic ProcessDescription
    HydroxylationAddition of hydroxyl groups
    N-DealkylationRemoval of alkyl groups from nitrogen
    GlucuronidationConjugation with glucuronic acid

    These metabolic processes can lead to various metabolites detectable in biological samples, which are crucial for forensic analysis and understanding the drug's effects on human health.

    Case Study 1: Public Health Implications

    In a case reported in Trieste, Italy, individuals experienced severe adverse effects after inhaling products containing synthetic cannabinoids labeled as "Che Sballo platinum." Analysis revealed the presence of 5F-Cumyl-PINACA, leading to symptoms such as hallucinations and tachycardia. The findings underscore the need for awareness regarding the potency and risks associated with synthetic cannabinoids .

    Case Study 2: E-Liquid Analysis

    A study examining e-liquids for electronic cigarettes found that this compound was the most potent substance among those tested. The implications of its use in vaping products raise concerns about the health risks posed to users, particularly adolescents .

    Q & A

    Q. What analytical methods are recommended for identifying Cumyl-PINACA in biological and non-biological samples?

    this compound and its metabolites can be identified using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography quadrupole time-of-flight (LC-QTOF) techniques. These methods allow precise detection of parent compounds and metabolites based on retention times, ion ratios, and product ion spectra. For example, GC-MS is effective for screening plant-like materials, while LC-QTOF is critical for detecting low-concentration metabolites in urine . Reference standards and pooled human liver microsomes (pHLM) are essential for validating analytical results .

    Q. What are the primary metabolic pathways of this compound in humans?

    Phase I metabolism of this compound involves hydroxylation at the N-pentyl side chain and dihydrodiol formation at the indazole ring. The most abundant urinary metabolite is the monohydroxylated N-pentyl derivative (A08), detectable for over 8 days post-ingestion. Hydrolytic defluorination is observed in fluorinated analogs like 5F-Cumyl-PINACA, producing N-(5-hydroxypentyl) metabolites. Conjugation (e.g., glucuronidation) is expected prior to urinary excretion, necessitating enzymatic hydrolysis during sample preparation .

    Q. How does this compound interact with cannabinoid receptors, and what is its relative potency?

    this compound acts as a full agonist at CB1 receptors with high potency (EC50 = 0.06 nM in cAMP assays). Its fluorinated analog, 5F-Cumyl-PINACA, shows similar receptor activity but lower potency in some studies. Assay choice (e.g., cAMP vs. [35S]GTPγS binding) significantly impacts potency measurements due to differences in receptor expression and signaling pathways .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported CB1 receptor potency values for this compound across studies?

    Discrepancies arise from assay-specific factors:

    • Cell lines : Mouse AtT-20 neuroblastoma vs. human embryonic kidney (HEK) cells exhibit varying receptor densities .
    • Signaling pathways : cAMP assays measure Gαi inhibition, while [35S]GTPγS binding assesses G-protein activation .
    • Reference standards : Variations in compound purity or stability affect results. To address contradictions, researchers should standardize assay protocols, validate reference materials, and report methodological details (e.g., cell type, buffer conditions) .

    Q. What experimental designs are optimal for differentiating between this compound and its fluorinated analogs in metabolic studies?

    Key strategies include:

    • Targeted metabolite screening : Prioritize unique metabolites like A09 (this compound-specific) and B03 (5F-Cumyl-PINACA-specific) .
    • High-resolution mass spectrometry (HRMS) : Differentiate defluorinated metabolites (e.g., B04 in 5F-Cumyl-PINACA) from non-fluorinated analogs using exact mass and isotope patterns .
    • Cross-validation : Compare in vitro (pHLM) and in vivo (urine) metabolite profiles to confirm specificity .

    Q. What ethical and methodological challenges arise in human self-administration studies of synthetic cannabinoids like this compound?

    Ethical considerations include:

    • Dose justification : Use sub-threshold doses (e.g., 0.6 mg) to minimize psychoactive effects while enabling metabolite detection .
    • Informed consent : Disclose risks of unknown long-term toxicity. Methodologically, controlled studies require:
    • Longitudinal sampling : Collect serum/urine over extended periods (e.g., 17 hours for serum, 8 days for urine) to capture pharmacokinetic profiles .
    • Negative controls : Pre-ingestion urine samples to rule out background contamination .

    Q. How can researchers improve the detection window and sensitivity of this compound metabolites in forensic toxicology?

    • Enzymatic hydrolysis : Unlock conjugated metabolites (e.g., glucuronides) using β-glucuronidase .
    • Multi-analyte panels : Include stable metabolites like A08 (monohydroxypentyl) and A07 (pentanoic acid) to extend detection windows .
    • Cross-assay validation : Combine immunoassays with HRMS to balance throughput and specificity .

    Methodological Frameworks

    • PICOT for study design : Define Population (e.g., human volunteers), Intervention (oral administration), Comparison (in vitro vs. in vivo), Outcome (metabolite identification), Time (detection windows) .
    • FINER criteria : Ensure research questions are Feasible (e.g., accessible biosamples), Interesting (novel metabolic pathways), Novel (first in vivo data), Ethical (low-dose trials), and Relevant (public health implications) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.